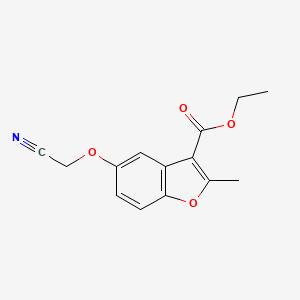

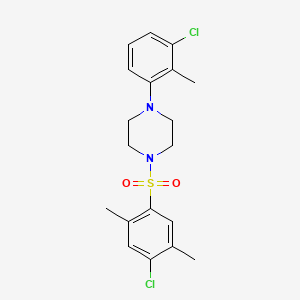

![molecular formula C13H13N5S B2953238 N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 339106-43-3](/img/structure/B2953238.png)

N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown a therapeutic interest . They are part of a larger group of compounds known as pyridopyrimidines, which are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of aminopyrimidines with other compounds. For example, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines and similar compounds depends on where the nitrogen atom is located in pyridine. We can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines .Aplicaciones Científicas De Investigación

Anticancer Therapeutics

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties. They are known to exhibit potent inhibitory activity against various cancer cell lines. For instance, certain derivatives have shown significant cytotoxic effects on breast adenocarcinoma (MCF-7) and lung cancer (A549) cell lines . The compound could potentially be optimized as an anticancer agent, targeting specific pathways involved in cancer cell proliferation.

Inhibition of CDK4/6

CDK4/6 inhibitors are a class of drugs that target the cyclin-dependent kinases 4 and 6, which are crucial for the cell cycle progression of cancer cells. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to disrupt these signals, thereby inhibiting the proliferation of malignant cells . This compound could serve as a scaffold for developing new CDK4/6 inhibitors with improved efficacy.

Antitubercular Agents

The structural motif of pyrazolo[3,4-d]pyrimidine has been explored for its application in antitubercular therapy. Modifications on the phenyl ring of such compounds have shown varying effects on their activity against Mycobacterium tuberculosis . Research into this compound could lead to the development of novel antitubercular agents.

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is an enzyme targeted by many antitumor drugs due to its role in DNA synthesis. Pyrazolo[3,4-d]pyrimidine derivatives, including the one , have been studied for their DHFR inhibition properties, showing promising antitumor effects . This suggests potential applications in designing new DHFR inhibitors.

Free Radical Scavenging

The antioxidant properties of pyrazolo[3,4-d]pyrimidine derivatives are noteworthy. These compounds have been evaluated for their free radical scavenging activity, which is crucial in protecting cells from oxidative stress . The compound could be further investigated for its use in therapies aimed at mitigating oxidative damage.

Therapeutic Drug Development

The pyrazolo[3,4-d]pyrimidine scaffold is present in several therapeutic drugs and has been the subject of numerous studies for the development of new therapies. Its versatility and therapeutic potential make it a valuable candidate for the synthesis of drugs targeting various diseases .

Mecanismo De Acción

Target of Action

The primary target of N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can lead to the induction of apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

This characteristic can significantly impact the compound’s bioavailability and its ability to reach its target within the cell .

Result of Action

The inhibition of CDK2 by N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine results in significant anti-proliferative effects, particularly against cancer cell lines . It has been shown to have superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .

Action Environment

The action, efficacy, and stability of N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its ability to cross cell membranes . Additionally, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound, affecting its stability or activity .

Direcciones Futuras

The future directions for research into “N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their therapeutic potential. Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Propiedades

IUPAC Name |

N-methyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5S/c1-14-11-10-8-15-18(9-6-4-3-5-7-9)12(10)17-13(16-11)19-2/h3-8H,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTDTFFKPJTWQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C=NN(C2=NC(=N1)SC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2953157.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2953160.png)

![1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2953163.png)

![N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide](/img/structure/B2953164.png)

![Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2953167.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2953169.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-benzo[e][1,3]benzothiazol-2-yl-2-cyanoprop-2-enamide](/img/structure/B2953178.png)